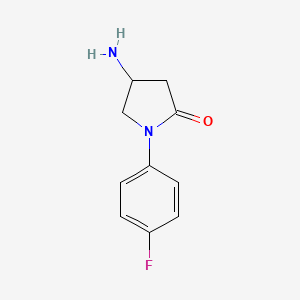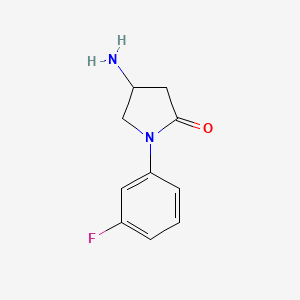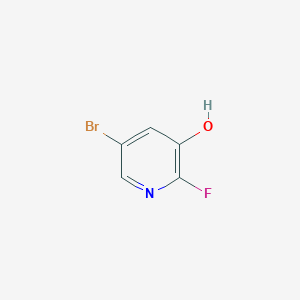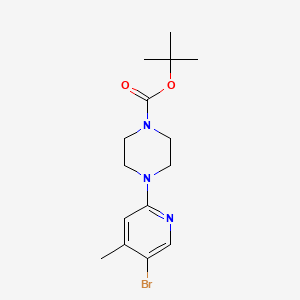
4-Bromo-7-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is also known by its IUPAC name, 4-bromo-7-nitroquinoline .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Bromo-7-nitroquinoline, has been a topic of interest in the field of organic and pharmaceutical chemistry . Various synthesis protocols have been reported, including classical methods and efficient methods that reduce reaction time and increase yield . Some of these methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6 (12 (13)14)1-2-7 (8)9/h1-5H .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various chemical reactions. For instance, they have been used in the construction and functionalization of compounds in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a scaffold for drug discovery .Applications De Recherche Scientifique
Anticancer Research
4-Bromo-7-nitroquinoline: has been identified as a key scaffold in the synthesis of compounds with potential anticancer activities. Its derivatives are being explored for their ability to inhibit the growth of cancer cells through various mechanisms, including the modulation of cell signaling pathways and direct cytotoxic effects .
Antimicrobial and Antiviral Agents
The quinoline core, which is part of 4-Bromo-7-nitroquinoline , is known for its antimicrobial properties. Researchers are investigating its derivatives for the development of new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance .
Anti-Inflammatory Applications
Derivatives of 4-Bromo-7-nitroquinoline are being studied for their anti-inflammatory properties. These compounds could potentially be used to treat chronic inflammatory diseases by inhibiting key inflammatory mediators .
Cardiovascular Drug Development
The quinoline motif is also present in several cardiovascular drugs. Derivatives of 4-Bromo-7-nitroquinoline are being researched for their potential use in treating cardiovascular diseases, such as hypertension and arrhythmias .
Neurological Disorders
There is ongoing research into the use of 4-Bromo-7-nitroquinoline derivatives in the treatment of neurological disorders. These compounds may have neuroprotective effects or serve as modulators of neurotransmitter systems .
Green Chemistry and Sustainable Processes
In the field of green chemistry, 4-Bromo-7-nitroquinoline is being utilized to develop more sustainable chemical processes. Its derivatives are synthesized using eco-friendly methods, reducing the environmental impact of chemical production .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives, such as 4-Bromo-7-nitroquinoline, have potential for industrial and medicinal applications . Future research may focus on the synthesis of functionalized quinoline derivatives and hybrids, which are of interest in synthesizing drug candidates with dual modes of action . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives could also be explored to assess the drug-likeness of the quinoline-hybrids .
Propriétés
IUPAC Name |
4-bromo-7-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOHOYWWIXLLDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583003 |
Source


|
| Record name | 4-Bromo-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-nitroquinoline | |
CAS RN |
933486-43-2 |
Source


|
| Record name | 4-Bromo-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)








